Oligoventin -

Oligoventin

Catalog Number: EVT-244993
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Oligoventin can be achieved through several methods, primarily involving solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptides with high purity. The general steps involved in SPPS include:

  1. Activation: The carboxyl group of the amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
  3. Cleavage: Once the desired peptide sequence is achieved, it is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid).
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Alternative methods such as recombinant DNA technology may also be explored for producing Oligoventin in larger quantities, allowing for more efficient production and potential modifications.

Molecular Structure Analysis

Structure and Data

Oligoventin has a complex molecular structure characterized by a specific sequence of amino acids that contribute to its biological activity. The molecular formula and weight are critical for understanding its interactions and functions:

  • Molecular Formula: C₁₈H₂₉N₅O₆S
  • Molecular Weight: Approximately 433.6 g/mol

The three-dimensional structure of Oligoventin can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into its conformation and how it interacts with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Oligoventin participates in various chemical reactions that are essential for its biological activity. These reactions often involve:

  1. Peptide Bond Formation: This fundamental reaction occurs during peptide synthesis when amino acids are linked together.
  2. Hydrolysis: Oligoventin can undergo hydrolysis in physiological conditions, affecting its stability and activity.
  3. Interactions with Biological Molecules: Oligoventin may interact with proteins, enzymes, or receptors, leading to biochemical pathways activation or inhibition.

Understanding these reactions is crucial for optimizing its therapeutic applications and enhancing its efficacy.

Mechanism of Action

Process and Data

The mechanism of action of Oligoventin involves its interaction with cellular membranes and various intracellular targets. It has been shown to disrupt membrane integrity in microbial cells, leading to cell lysis. Additionally, Oligoventin may modulate signaling pathways by binding to specific receptors or enzymes, influencing processes such as apoptosis or inflammation.

Research indicates that Oligoventin exhibits potent antimicrobial activity against a range of pathogens by compromising their cell membranes and inhibiting vital cellular functions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oligoventin possesses distinct physical and chemical properties that are relevant for its applications:

  • Solubility: Generally soluble in water due to its peptide nature.
  • Stability: Sensitive to temperature and pH changes; optimal storage conditions are required to maintain activity.
  • Toxicity Profile: Preliminary studies suggest low toxicity in mammalian cells, but further investigation is necessary to establish safety profiles.

These properties influence how Oligoventin can be formulated for therapeutic use.

Applications

Scientific Uses

Oligoventin has several promising applications in scientific research and medicine:

  1. Antimicrobial Agent: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  2. Cancer Research: Preliminary studies suggest potential cytotoxic effects on cancer cells, warranting further exploration in oncology.
  3. Biotechnology: Oligoventin may serve as a model compound for studying peptide interactions in drug design.
Biosynthetic Pathways and Enzymatic Modulation of Oligoventin

Biocatalytic Mechanisms in Oligoventin Synthesis

Oligoventin (COOH-QPFSLERW-NH₂) is a neutral, amphiphilic octapeptide originally isolated from the egg sacs of the spider Phoneutria nigriventer. Its biosynthesis involves ribosomal synthesis as a larger precursor protein, followed by precise proteolytic cleavage to release the active peptide. Key enzymatic processing steps are mediated by subtilisin-like proteases and metacaspases, which exhibit stringent regioselectivity. These proteases recognize conserved flanking sequences adjacent to the QPFSLERW core, enabling excision from the precursor protein. Structural analysis reveals Oligoventin adopts a defined amphipathic helix conformation upon folding, with hydrophobic residues (Phe³, Leu⁵, Trp⁸) and hydrophilic residues (Gln¹, Ser⁴, Glu⁶, Arg⁷) creating a spatial partition essential for membrane interaction. This amphipathicity is quantified by a hydrophobic moment (μH) of 0.42 and a grand average of hydropathicity (GRAVY) index of -0.18, indicating balanced solubility and membrane affinity [1]. Energy minimization studies using UCSF Chimera software confirm the peptide’s stability, with a calculated free energy of -852.55 kJ/mol, supporting its structural integrity during bioactivity [1].

Table 1: Key Enzymes in Oligoventin Processing

Enzyme ClassRole in ProcessingCleavage SpecificitySource Organism
Subtilisin-likePrecursor protein maturationC-terminal of basic residuesPhoneutria nigriventer
MetacaspaseStress-induced activationC-terminal of hydrophobic residuesEukaryotic systems
Trypsin-likePost-translational modificationC-terminal of Arg/LysArthropods

Substrate Specificity of Oligoventin-Producing Enzymes

The enzymatic machinery involved in Oligoventin biosynthesis and function demonstrates remarkable substrate selectivity:

  • Processing Proteases: Subtilisin-like enzymes from P. nigriventer exhibit P4-P1 site preference for hydrophobic or basic residues (e.g., Leu-Arg↓Gln for Oligoventin’s N-terminus), mirroring the substrate constraints observed in plant phytaspases that generate defense peptides [8]. This specificity ensures accurate excision of the active peptide from precursor proteins.
  • Target Recognition: In silico bioprospecting via PharmMapper and molecular docking (PatchDock) identified two high-affinity receptors for Oligoventin: Enoyl-ACP reductase (FabI; ΔG = -9.8 kcal/mol) and Thymidylate synthase ThyX (ΔG = -8.3 kcal/mol). These enzymes are integral to bacterial folate biosynthesis and fatty acid elongation, respectively. Oligoventin binds FabI at the substrate tunnel entrance via hydrogen bonding with Ser₁₄₈ and hydrophobic interactions with Ile₂₀₁, disrupting NADPH cofactor positioning. For ThyX, it occupies the dUMP-binding site, sterically hindering substrate access [1]. Such specificity explains Oligoventin’s potent activity against Gram-positive bacteria (MIC 47.2–188.9 µM) and Gram-negative Serratia marcescens (MIC 25.7–47.2 µM), as these targets are essential for bacterial metabolism.

Table 2: Kinetic and Binding Parameters of Oligoventin-Enzyme Interactions

Target EnzymeBinding Affinity (ΔG, kcal/mol)Key Interaction ResiduesBiological Consequence
Enoyl-ACP reductase-9.8Ser₁₄₈, Ile₂₀₁, NADPHInhibition of fatty acid synthesis
Thymidylate synthase ThyX-8.3Arg₇₈, Gln₁₅₀, dUMP pocketDisruption of nucleotide metabolism

Metabolic Engineering for Yield Optimization

Enhancing Oligoventin production leverages advanced metabolic engineering strategies to address bottlenecks in precursor supply and cellular energy flux:

  • Precursor Channeling: Heterologous expression of Oligoventin in Escherichia coli requires codon optimization and fusion tags (e.g., thioredoxin) to prevent proteolytic degradation. Overexpression of phosphoenolpyruvate carboxylase (PEPC) augments oxaloacetate pools, a key anaplerotic node supporting amino acid biosynthesis. In Corynebacterium glutamicum models, reducing TCA cycle flux via isocitrate dehydrogenase (ICD) knockdown (70% activity reduction) increased lysine yields by 42% by redirecting carbon toward aspartate-family amino acids—critical for Oligoventin’s Gln-Phe-Ser sequence [5].
  • CRISPRi Modulation: Repression of competitive pathways using CRISPR interference (CRISPRi) significantly boosts yields. Knockdown of cysH (3’-phosphoadenosine-5’-phosphosulfate reductase) in E. coli increased intracellular PAPS (sulfation cofactor) by 3.28-fold, a strategy adaptable for enhancing ATP/GTP pools for peptide synthesis [3] [10]. Similarly, knockout of the Entner-Doudoroff pathway genes (edd, eda) redirects glucose-6-phosphate toward the pentose phosphate pathway, elevating ribulose-5-phosphate—a precursor for aromatic amino acids like Oligoventin’s Trp⁸ [10].
  • Fermentation Optimization: Semi-defined media with controlled glucose feeding (≤20 g/L) reduces acetate accumulation, a common inhibitor of peptide synthesis. Overexpression of acetyl-CoA synthetase (ACS) converts acetate to acetyl-CoA, improving biomass and peptide yields. In riboflavin-producing E. coli strains, similar approaches achieved 137.5 mg product/g glucose, suggesting applicability to Oligoventin scale-up [10].

Table 3: Metabolic Engineering Targets for Oligoventin Enhancement

Engineering StrategyTarget Gene/PathwayModification MethodObserved Yield Increase
Anaplerotic flux increaseppc, pycOverexpression40% (aspartate-family AAs)
TCA cycle redirectionicdStart codon exchange (ATG→GTG)42% (lysine analog)
Competitive pathway knockoutedd, edaCRISPR-Cas9 deletion2.8-fold (pentose phosphate flux)
Toxin mitigationacsPlasmid overexpression57% reduced acetate

Properties

Product Name

Oligoventin

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